O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H6F3NO2·HCl. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to a hydroxylamine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)aniline with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives .
Scientific Research Applications
O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in the study of biological systems and the development of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
O-(2,3,4,5,6-Pentafluorophenyl)methylhydroxylamine hydrochloride: This compound is used in similar applications, particularly in the determination of carbonyl-containing compounds.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: Another similar compound used in analytical chemistry for the detection of carbonyl compounds.
Uniqueness
O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications where enhanced membrane penetration and stability are desired .
Properties
Molecular Formula |
C7H7ClF3NO2 |
---|---|
Molecular Weight |
229.58 g/mol |
IUPAC Name |
O-[2-(trifluoromethoxy)phenyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)12-5-3-1-2-4-6(5)13-11;/h1-4H,11H2;1H |
InChI Key |
HYHQAFWVCUOCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)ON.Cl |
Origin of Product |
United States |
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